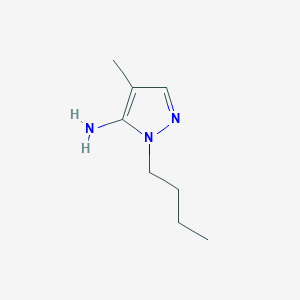

1-Butyl-4-methyl-1H-pyrazol-5-amine

説明

General Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Research

Pyrazole derivatives are a class of compounds that have demonstrated a remarkable range of applications, particularly in the field of medicinal chemistry. nih.govmdpi.com Their structural versatility allows for the fine-tuning of physicochemical properties and biological activities. nih.gov The pyrazole ring is a key structural motif in numerous established pharmaceutical agents. For instance, celecoxib (B62257) is a well-known non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme. Other pyrazole-containing drugs include agents with antipsychotic, anti-obesity, analgesic, and antidepressant properties. nih.gov

Beyond their medicinal applications, pyrazole derivatives are also utilized in agrochemicals as insecticides and fungicides, and in the dye industry. nih.gov The ability of the pyrazole ring to act as a ligand for various metal ions has also led to its use in the development of catalysts and materials with interesting photophysical properties. The ongoing investigation into pyrazole derivatives is fueled by the continuous discovery of new biological targets and the need for compounds with improved efficacy and selectivity. nih.govmdpi.com

Overview of Amino-Substituted Pyrazole Scaffolds

The introduction of an amino group onto the pyrazole ring, creating amino-substituted pyrazoles, significantly enhances the chemical and biological diversity of this class of compounds. The position of the amino group on the pyrazole ring (positions 3, 4, or 5) plays a crucial role in determining the molecule's reactivity and its interaction with biological targets. nih.gov The amino group, being a nucleophilic center, provides a handle for further chemical modifications, allowing for the construction of more complex molecular architectures, including fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. mdpi.com

5-Aminopyrazoles, in particular, are highly versatile building blocks in organic synthesis. nih.gov The presence of the amino group at the 5-position influences the electronic properties of the pyrazole ring, making it a valuable precursor for the synthesis of a wide array of derivatives with potential therapeutic applications. nih.gov Research has shown that 5-aminopyrazole derivatives can act as inhibitors of various enzymes, including kinases, which are critical targets in cancer therapy. nih.govmdpi.com

Specific Rationale for the Academic Investigation of 1-Butyl-4-methyl-1H-pyrazol-5-amine

The academic investigation of a specific molecule like this compound is often driven by its potential as a key intermediate in the synthesis of more complex molecules with desired biological activities. While direct research on the biological profile of this compound itself is not extensively documented in publicly available literature, its structural features suggest a clear rationale for its synthesis and study.

The substituents on the pyrazole ring—a butyl group at the N1 position, a methyl group at the C4 position, and an amino group at the C5 position—are all significant. The N1-butyl group imparts lipophilicity, which can influence the compound's solubility and ability to cross biological membranes. The C4-methyl group can affect the molecule's conformation and interaction with binding sites. The C5-amino group, as previously mentioned, is a crucial functional group for further synthetic transformations.

Given the established importance of substituted pyrazoles as kinase inhibitors, it is highly probable that this compound is investigated as a precursor for the development of new kinase inhibitors. nih.govmdpi.comnih.gov Kinases play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. mdpi.com The structure of this compound provides a scaffold that can be readily modified to explore structure-activity relationships (SAR) in the design of potent and selective kinase inhibitors. nih.govnih.govresearchgate.net For example, the amino group can be acylated, alkylated, or used in cyclization reactions to generate a library of diverse compounds for biological screening. nih.gov Therefore, the rationale for its investigation lies in its utility as a versatile building block for the discovery of new therapeutic agents.

Chemical Properties of this compound

The chemical properties of a compound are fundamental to understanding its reactivity and potential applications. For this compound, these properties are determined by the interplay of the pyrazole ring and its substituents.

| Property | Value |

| Molecular Formula | C₈H₁₅N₃ |

| Molecular Weight | 153.23 g/mol |

| Appearance | Not available |

| Solubility | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

Note: The table is populated with available data. "Not available" indicates that the information could not be found in the searched sources.

Synthesis of this compound

The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry, with several general methods available. While a specific, detailed synthesis of this compound is not explicitly described in the reviewed literature, a plausible synthetic route can be inferred from the known chemistry of pyrazole formation.

A common and versatile method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine (B178648) derivative. nih.gov For the synthesis of this compound, the likely starting materials would be a β-ketonitrile bearing a methyl group at the α-position and butylhydrazine (B1329735).

The general reaction mechanism involves the initial reaction of the hydrazine with the ketone carbonyl group to form a hydrazone intermediate. wikipedia.org This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the pyrazole ring after dehydration. The use of butylhydrazine ensures the introduction of the butyl group at the N1 position of the pyrazole ring. The regioselectivity of the cyclization can sometimes be influenced by the reaction conditions.

Potential Research Applications

The primary research application of this compound appears to be as a synthetic intermediate or building block for the creation of more complex molecules with potential biological activity. The structure of this compound is well-suited for diversification, allowing chemists to generate a library of related compounds for screening in various biological assays.

One of the most promising areas of application for derivatives of this compound is in the development of kinase inhibitors. nih.govmdpi.comnih.gov The pyrazole scaffold is a common feature in many known kinase inhibitors, and the substituents on this compound can be strategically modified to target the ATP-binding site of specific kinases. mdpi.com For example, the 5-amino group can be functionalized to introduce moieties that form key hydrogen bonds with the kinase protein, enhancing binding affinity and selectivity. nih.gov

Furthermore, the exploration of derivatives of this compound could extend to other therapeutic areas where pyrazoles have shown promise, such as anti-inflammatory, antiviral, and antimicrobial agents. mdpi.com The specific combination of the butyl and methyl groups may confer unique properties to the resulting derivatives, potentially leading to the discovery of novel therapeutic leads. The investigation of such compounds contributes to the broader understanding of structure-activity relationships within the pyrazole class of molecules. nih.govnih.govresearchgate.net

Structure

3D Structure

特性

IUPAC Name |

2-butyl-4-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-3-4-5-11-8(9)7(2)6-10-11/h6H,3-5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSUBAQIYOSKAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20614229 | |

| Record name | 1-Butyl-4-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-51-4 | |

| Record name | 1-Butyl-4-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 1 Butyl 4 Methyl 1h Pyrazol 5 Amine and Analogous Pyrazol 5 Amines

Established Methodologies for Pyrazole (B372694) Ring Construction

The construction of the pyrazole ring is a well-documented field with several robust and versatile strategies. These methods typically involve the formation of the key N-N and associated C-N and C-C bonds that define the five-membered heterocyclic system.

The most classical and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, a process known as the Knorr pyrazole synthesis. Current time information in Bangalore, IN. This reaction is highly versatile, allowing for a wide range of substituents on both the hydrazine and the dicarbonyl component. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. beilstein-journals.org When using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, the reaction can sometimes lead to a mixture of regioisomers. beilstein-journals.org

This fundamental approach has been extended to other related synthons. For instance, α,β-unsaturated carbonyl compounds can react with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles. Current time information in Bangalore, IN. Similarly, β-enaminones, which can be generated in situ from 1,3-dicarbonyls, react with hydrazines to provide regioselective access to substituted pyrazoles. Current time information in Bangalore, IN. The synthesis of 5-aminopyrazoles, in particular, heavily relies on the reaction of hydrazines with β-ketonitriles. nih.govmdpi.com This reaction is one of the most versatile routes to this specific subclass of pyrazoles, proceeding via nucleophilic attack of the hydrazine on the ketone carbonyl, followed by cyclization involving the nitrile group. nih.govmdpi.com

Table 1: Overview of Cyclocondensation Reactions for Pyrazole Synthesis

| Precursor Type | Hydrazine Reactant | Key Intermediate(s) | Product Type | Reference(s) |

| 1,3-Dicarbonyl Compound | Substituted/Unsubstituted Hydrazine | Hydrazone, 5-Hydroxy-Δ2-pyrazoline | Substituted Pyrazole | Current time information in Bangalore, IN., , beilstein-journals.org |

| α,β-Unsaturated Carbonyl | Substituted/Unsubstituted Hydrazine | Pyrazoline | Pyrazole (after oxidation) | Current time information in Bangalore, IN. |

| β-Enaminone | Substituted/Unsubstituted Hydrazine | Enamine-Hydrazone | Substituted Pyrazole | Current time information in Bangalore, IN., |

| β-Ketonitrile | Substituted/Unsubstituted Hydrazine | Hydrazone | 5-Aminopyrazole | nih.gov, mdpi.com |

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. Current time information in Bangalore, IN.rsc.org Several MCR protocols have been developed for the synthesis of pyrazoles. These reactions often combine the principles of classical methods, like the Knorr synthesis, into a one-pot procedure. For example, a three-component reaction involving an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. Current time information in Bangalore, IN. Four-component reactions that lead to fused pyrazole systems, such as pyrano[2,3-c]pyrazoles, have also been reported, often starting from aldehydes, malononitrile, a β-ketoester, and hydrazine. rsc.org The use of catalysts, such as piperidine (B6355638) or ionic liquids, can facilitate these transformations in environmentally benign solvents like water or under solvent-free conditions. rsc.org

The 1,3-dipolar cycloaddition is another fundamental strategy for constructing the pyrazole ring. Current time information in Bangalore, IN. This reaction typically involves the [3+2] cycloaddition of a nitrile imine, generated in situ, with an alkyne. wikipedia.org Nitrile imines can be formed from hydrazonoyl halides or through the oxidation of hydrazones. This method provides a high degree of regiochemical control depending on the electronic nature of the substituents on the dipole and the dipolarophile. Diazo compounds also serve as crucial 1,3-dipoles; their reaction with alkynes is a well-established route to pyrazoles. researchgate.net The use of α-diazo-β-ketophosphonates and related compounds in cycloadditions with electron-deficient alkenes is a notable example of this strategy's utility in creating functionalized pyrazoles. researchgate.net

Modern synthetic methods have increasingly incorporated transition metals to catalyze the formation of the pyrazole ring, often offering milder reaction conditions and novel bond-forming strategies. Current time information in Bangalore, IN.uni.lu Copper-catalyzed reactions, for example, have been used in the coupling of arylboronic acids with protected diimides to generate hydrazine precursors in situ for subsequent cyclization. Current time information in Bangalore, IN. Rhodium(III)-catalyzed C-H activation and annulation reactions have been developed for the synthesis of fused pyrazole systems, such as pyrazolo[1,5-a]quinazolines, from pyrazol-5-amines and alkynes. Furthermore, transition metal-containing ionic liquids have been explored as efficient and reusable catalysts for the condensation of 1,3-diketones with hydrazines at room temperature. uni.lu These methods highlight the ongoing evolution of pyrazole synthesis, moving towards more efficient and sustainable catalytic processes.

Targeted Synthesis of 1-Butyl-4-methyl-1H-pyrazol-5-amine

As of the latest literature review, a specific, dedicated synthetic procedure for this compound has not been explicitly reported in peer-reviewed journals. However, its synthesis can be confidently proposed based on the most versatile and established method for preparing 5-aminopyrazoles. nih.govmdpi.com

This well-established route involves the cyclocondensation reaction between a β-ketonitrile and a substituted hydrazine. nih.govmdpi.com For the target compound, the required precursors would be 2-methyl-3-oxobutanenitrile (also known as α-methylacetoacetonitrile) and butylhydrazine (B1329735) .

The reaction mechanism proceeds in two key steps:

Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of butylhydrazine onto the electrophilic carbonyl carbon of 2-methyl-3-oxobutanenitrile. This is followed by the elimination of a water molecule to form a hydrazone intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the electrophilic carbon of the nitrile group. This intramolecular cyclization results in a five-membered ring, which, upon tautomerization, yields the stable, aromatic 5-aminopyrazole ring of the final product, this compound.

This synthetic pathway is highly reliable for generating a wide array of 1,3,4-substituted 5-aminopyrazoles and represents the most logical and scientifically sound approach for the preparation of the title compound. nih.govmdpi.com

Table 2: Proposed Synthesis of this compound

| Reactant 1 | Reactant 2 | Reaction Type | Proposed Product | Reference for Methodology |

| 2-Methyl-3-oxobutanenitrile | Butylhydrazine | Cyclocondensation | This compound | nih.gov, mdpi.com |

Optimization of Reaction Conditions and Yields

The successful synthesis of pyrazole derivatives often hinges on the careful optimization of reaction conditions, including the choice of solvent, temperature, and stoichiometry of reactants. For instance, in the synthesis of 4-arylpyrazolo[3,4-c]pyrazol-3(2H)-ones, a systematic study revealed that DMF is the superior solvent. researchgate.net The reaction yield was significantly influenced by temperature, with reflux conditions providing a better outcome than room temperature. researchgate.net Furthermore, adjusting the molar ratio of the reactants, particularly increasing the equivalents of hydrazine hydrate (B1144303), was found to substantially improve the yield of the desired product. researchgate.net These findings underscore the importance of a multi-variable approach to optimization in synthetic protocols.

Similarly, the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives has been effectively achieved through a three-component one-pot reaction. rsc.org This method benefits from mild reaction conditions (55 °C) and short reaction times, leading to excellent yields. rsc.org The use of a novel nanocatalyst in an environmentally friendly solvent system (H2O/EtOH) further highlights the trend towards greener and more efficient synthetic methodologies. rsc.org The reusability of the catalyst for several cycles without a significant drop in activity adds to the economic and environmental advantages of this approach. rsc.org

The following table summarizes the optimization of reaction conditions for the synthesis of a pyrazolo[3,4-c]pyrazol-3(2H)-one derivative, illustrating the impact of solvent, temperature, and reactant ratios on the final yield.

Table 1: Optimization of Reaction Conditions for the Synthesis of 4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one

| Entry | Solvent | Temperature (°C) | Molar Ratio (Amide:Aldehyde:Hydrazine) | Yield (%) |

|---|---|---|---|---|

| 1 | DMF | RT | 1:1:2 | 25 |

| 2 | EtOH | Reflux | 1:1:2 | 40 |

| 3 | CH3CN | Reflux | 1:1:2 | 35 |

| 4 | H2O | Reflux | 1:1:2 | <10 |

| 5 | Toluene | Reflux | 1:1:2 | 20 |

| 6 | DMF | Reflux | 1:1:2 | 40 |

| 7 | DMF | Reflux | 1:1:1 | 30 |

| 8 | DMF | Reflux | 1:1:3 | 65 |

| 9 | DMF | Reflux | 1:1:4 | 72 |

| 10 | DMF | Reflux | 1:1:5 | 78 |

Data derived from a study on the synthesis of pyrazolo[3,4-c]pyrazoles. researchgate.net

Derivatization of this compound and Related Pyrazol-5-amines

The pyrazol-5-amine scaffold is a versatile platform for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

N-Functionalization Reactions

The nitrogen atoms of the pyrazole ring and the exocyclic amino group are primary sites for functionalization, enabling the synthesis of a wide range of derivatives with tailored properties.

N-alkylation of pyrazoles is a fundamental transformation for introducing alkyl groups onto the pyrazole nucleus. mdpi.comsemanticscholar.org While traditional methods often require strong bases, newer approaches utilize acid catalysis. mdpi.comsemanticscholar.org For example, the use of trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid like camphorsulfonic acid (CSA) provides an efficient route to N-alkyl pyrazoles under milder conditions. mdpi.comsemanticscholar.org This method has been successfully applied to a variety of pyrazoles and alkylating agents, including those with benzylic and phenethyl groups. mdpi.com

N-acylation reactions are also commonly employed to modify the properties of pyrazol-5-amines. These reactions typically involve the treatment of the amine with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base. This leads to the formation of an amide linkage, which can influence the electronic and steric properties of the molecule.

The reaction of pyrazol-5-amines with sulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine, yields N-tosylbenzenesulfonamides. mdpi.com This sulfonamidation reaction is an effective method for introducing a sulfonamide group, a common pharmacophore in medicinal chemistry. mdpi.com The reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with two equivalents of 4-methylbenzenesulfonyl chloride in acetonitrile (B52724) at room temperature results in the formation of N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide in high yield. mdpi.com This indicates that both the exocyclic amino group and one of the pyrazole ring nitrogens can be functionalized under these conditions.

Condensation and Reductive Amination Pathways

Condensation reactions of pyrazol-5-amines with carbonyl compounds are pivotal in forming new carbon-nitrogen bonds and serve as a gateway to a variety of heterocyclic systems.

The condensation of 5-aminopyrazoles with aldehydes or ketones leads to the formation of N-pyrazolyl imines, also known as Schiff bases. researchgate.netresearchgate.net These imines are valuable intermediates in organic synthesis. For instance, the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde under solvent-free conditions at elevated temperatures yields the corresponding N-(5-pyrazolyl)imine. mdpi.com This reaction proceeds with the removal of water. mdpi.com These imine intermediates can be isolated or generated in situ for subsequent transformations. researchgate.netmdpi.com

Reductive amination offers a direct route to N-alkylated pyrazol-5-amines from the corresponding amine and a carbonyl compound. researchgate.netineosopen.org This one-pot, two-step process involves the initial formation of an imine, which is then reduced in the same reaction vessel without isolation. researchgate.netmdpi.com For example, the N-(5-pyrazolyl)imine formed from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde can be reduced with sodium borohydride (B1222165) in methanol (B129727) to afford 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine in good yield. mdpi.com This methodology is noted for its operational simplicity and short reaction times. mdpi.com Another effective reducing agent for the reductive amination of formylpyrazoles is sodium triacetoxyborohydride (B8407120). ineosopen.org

The following table provides examples of N-functionalization and condensation reactions of pyrazol-5-amines.

Table 2: Examples of Derivatization Reactions of Pyrazol-5-amines

| Starting Pyrazole | Reagent(s) | Reaction Type | Product |

|---|---|---|---|

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 4-methylbenzenesulfonyl chloride, triethylamine | Sulfonamidation | N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide mdpi.com |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-methoxybenzaldehyde | Condensation (Imine formation) | (E)-3-(tert-butyl)-N-(4-methoxybenzylidene)-1-methyl-1H-pyrazol-5-amine mdpi.com |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-methoxybenzaldehyde, then NaBH4 | Reductive Amination | 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine mdpi.com |

| 4-chloropyrazole | Phenethyl trichloroacetimidate, CSA | N-Alkylation | 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole mdpi.com |

Reductive Amination Strategies

Reductive amination represents a versatile and widely employed method for the synthesis of amines, including N-substituted pyrazol-5-amines. This strategy typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ or in a separate step to the corresponding amine. cmu.eduuj.edu.pl For the synthesis of N-alkylated pyrazol-5-amines, a common precursor is the corresponding pyrazol-5-one.

An analogous one-pot, two-step synthesis has been reported for 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. mdpi.com This process begins with a solvent-free condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde to form an N-(5-pyrazolyl)imine intermediate. mdpi.com This intermediate is then reduced using a mild reducing agent like sodium borohydride in methanol at ambient temperature to yield the final N-substituted pyrazol-5-amine. mdpi.com This methodology is noted for its operational simplicity and short reaction times, as the imine intermediate does not require isolation and purification. mdpi.com

A general procedure for the reductive amination of aldehydes and ketones can be carried out using sodium triacetoxyborohydride as a selective reducing agent. uj.edu.pl This reagent is particularly effective as it is mild and can selectively reduce the imine in the presence of the unreacted carbonyl compound. uj.edu.pl In a typical procedure, the carbonyl compound and the amine are stirred together with the reducing agent in a suitable solvent, such as dichloroethane, until the reaction is complete. dp.tech

| Starting Material (Carbonyl) | Amine | Reducing Agent | Product | Key Features | Reference |

| 1-Butyl-4-methyl-1H-pyrazol-5(4H)-one | Butylamine | Sodium triacetoxyborohydride | This compound | Analogous strategy | uj.edu.pl |

| p-Methoxybenzaldehyde | 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | Sodium borohydride | 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | One-pot, solvent-free condensation | mdpi.com |

| General Aldehyde/Ketone | Primary/Secondary Amine | Sodium cyanoborohydride | Substituted Amine | Selective reduction of imine | cmu.edu |

Oxidative Coupling Reactions

Oxidative coupling reactions provide a powerful tool for the formation of new bonds, and in the context of pyrazol-5-amines, they are particularly useful for the synthesis of azo-containing compounds. These reactions often proceed via oxidative dehydrogenation, where C-H and N-H bonds are activated to form new C-N or N-N bonds.

A notable application of oxidative coupling of pyrazol-5-amines is the synthesis of azopyrrole derivatives. academie-sciences.frresearchgate.net These reactions can be achieved using a catalytic system of molecular iodine (I₂) and an oxidant such as tert-butyl hydroperoxide (TBHP). academie-sciences.fr This method allows for the simultaneous installation of a C-I bond and an N-N bond through iodination and oxidation. academie-sciences.frresearchgate.net Alternatively, a copper-catalyzed oxidative coupling process can directly convert pyrazol-5-amines into azopyrroles. academie-sciences.frresearchgate.net

The reaction conditions can be optimized to favor the formation of either iodo-substituted or non-iodinated azopyrroles. For instance, using a catalytic amount of iodine (0.1 equivalents) with TBHP still leads to the iodinated product, highlighting the efficiency of the iodination step. mdpi.com To achieve the non-iodinated azopyrrole, a copper(I) catalyst, such as copper(I) iodide (CuI), is employed. mdpi.com The scope of this reaction is broad, tolerating various substituents on the pyrazole ring, including methyl, cyclopropyl, ethyl, and tert-butyl groups at the N1 position. academie-sciences.fr

| Pyrazol-5-amine Substrate | Catalyst/Oxidant System | Product Type | Key Transformation | Reference |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | I₂ / TBHP | Iodo-substituted azopyrrole | C-I and N-N bond formation | academie-sciences.fr |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | CuI / 1,10-phenanthroline (B135089) / TBHP | Azopyrrole | N-N bond formation | academie-sciences.fr |

| N-Alkyl/Aryl-pyrazol-5-amines | I₂ / TBHP | Heteroaryl azo compounds | Oxidative dehydrogenative coupling and iodination | academie-sciences.fr |

The mechanism of oxidative dehydrogenative coupling of pyrazol-5-amines is believed to proceed through a single-electron transfer (SET) process, particularly when peroxides like TBHP are used as they are a common source of free radicals. academie-sciences.fr

In the iodine-mediated reaction, the proposed mechanism begins with the single-electron oxidation of the pyrazol-5-amine by TBHP in the presence of I₂, which generates a radical cation. mdpi.comacademie-sciences.fr This is followed by reaction with molecular iodine to form an iodo-substituted imine cation. Tautomerization then yields an iodo-substituted enamine, which is further oxidized to a radical cation. The coupling of this radical cation with another molecule of the enamine leads to a three-electron σ bond, which, after losing two protons and one electron, forms a hydrazine intermediate. This hydrazine is then oxidized to the final aromatic azo product. mdpi.comacademie-sciences.fr

In the copper-catalyzed pathway, a similar SET process is proposed. The copper(I) catalyst is first oxidized to copper(II) by the peroxide initiator. The copper(II) species then mediates the single-electron oxidation of the pyrazol-5-amine to an arylamino radical cation. mdpi.com Intermolecular coupling of these radical cations followed by further oxidation leads to the formation of the azo compound. mdpi.com

Other Selective Functionalization Reactions

Beyond oxidative coupling, other selective functionalization reactions of pyrazol-5-amines are crucial for introducing diverse chemical moieties. These include halogenation and arylation, which are often achieved through transition-metal-catalyzed C-H activation.

Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines can be accomplished using N-halosuccinimides (NXS, where X = Cl, Br, I) in dimethyl sulfoxide (B87167) (DMSO) at room temperature. beilstein-archives.orgbeilstein-archives.org This metal-free protocol provides an efficient route to novel 4-halogenated pyrazole derivatives with good to excellent yields. beilstein-archives.orgbeilstein-archives.org The reaction demonstrates a broad substrate scope and can be performed on a gram scale. beilstein-archives.org Mechanistic studies suggest that DMSO plays a dual role as both a solvent and a catalyst in this transformation. beilstein-archives.org

Palladium-catalyzed direct arylation is another powerful method for the functionalization of pyrazoles. academie-sciences.fr While the arylation of pyrazoles with available C4 and C5 positions can lead to mixtures of products, the use of a blocking group at one position can control the regioselectivity. For instance, an ester group at the C4 position of a pyrazole can direct arylation to the C5 position. academie-sciences.fr The use of a temporary chloro group at the C5 position has been shown to allow for the selective synthesis of 4-arylated pyrazoles. acs.org Palladium catalysts, such as Pd(OAc)₂, are effective for these transformations. acs.org Copper catalysts have also been employed for the C-H functionalization of heterocycles, including pyrazoles. nih.gov

| Reaction Type | Reagents/Catalyst | Position Functionalized | Product | Reference |

| Halogenation | N-Halosuccinimide (NXS) / DMSO | C4 | 4-Halogenated pyrazol-5-amine | beilstein-archives.orgbeilstein-archives.org |

| Arylation | Aryl bromide / Pd(OAc)₂ | C4 (with C5-chloro blocking group) | 4-Aryl-5-chloropyrazole | acs.org |

| Arylation | Aryl bromide / PdCl(C3H5)(dppb) | C5 (with C4-ester blocking group) | 5-Aryl-pyrazole-4-carboxylate | academie-sciences.fr |

Advanced Characterization and Structural Analysis of 1 Butyl 4 Methyl 1h Pyrazol 5 Amine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods form the cornerstone of molecular structure determination. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are indispensable in the analysis of novel pyrazole (B372694) compounds.

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used to establish the connectivity and stereochemistry of pyrazole derivatives. nih.govnih.gov

¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. For pyrazole derivatives, the chemical shifts of the pyrazole ring protons, the substituents on the ring, and the N-alkyl groups are diagnostic. For instance, in a derivative, the proton of the pyrazole ring (H-4) can appear as a singlet. mdpi.com The protons of the butyl group on the nitrogen atom exhibit characteristic signals, typically with the methylene (B1212753) group adjacent to the nitrogen appearing as a triplet. The methyl group on the pyrazole ring also presents as a singlet. The amine (NH₂) protons usually appear as a broad singlet, and their signal can disappear upon the addition of D₂O, confirming their exchangeable nature. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Substituted Pyrazole Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity |

| Pyrazole H-4 | ~5.74 | s |

| N-CH₂ (butyl) | ~3.62 | t |

| CH₂ (butyl) | ~1.93 | quint |

| CH₂ (butyl) | ~1.30-1.40 | m |

| CH₃ (butyl) | ~0.90 | t |

| Pyrazole C-CH₃ | ~2.48 | s |

| NH₂ | ~6.25-6.94 | br s |

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific structure of the derivative.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the pyrazole ring carbons are particularly informative. The carbon atom C5, bonded to the amino group, typically resonates in the range of 147.1–149.0 ppm. nih.gov The C4 carbon, substituted with a methyl group, and the C3 carbon also show distinct signals. nih.gov DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups. For example, in a derivative of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, DEPT-135 spectroscopy revealed signals for methyl, methine, and quaternary carbons, aiding in the complete assignment of the carbon spectrum. mdpi.com

Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Pyrazole Derivatives

| Carbon | Chemical Shift (ppm) |

| C3 | ~148.6-161.3 |

| C4 | ~90.3-100.8 |

| C5 | ~147.1-149.0 |

| N-CH₂ (butyl) | ~57.8 |

| CH₂ (butyl) | ~36.3 |

| CH₂ (butyl) | ~20.3 |

| CH₃ (butyl) | ~13.5 |

| Pyrazole C-CH₃ | ~36.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific structure of the derivative.

2D NMR experiments are crucial for the definitive structural assignment of complex pyrazole derivatives by establishing correlations between different nuclei. nih.govnih.gov

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons. rsc.org

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between different parts of the molecule. For example, HMBC experiments can show correlations between the N-CH₂ protons of the butyl group and the C5 carbon of the pyrazole ring. rsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. NOESY correlations can be used to determine the relative stereochemistry and conformation of the molecule. For instance, a distinct NOE can be observed between a pyrazole ring proton and the protons of a neighboring substituent, confirming their close spatial relationship. nih.gov In the structural elucidation of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, a NOESY correlation was observed between the methylene protons and the aromatic proton H-4, which was in good agreement with the proposed structure. mdpi.com

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nih.gov For 1-butyl-4-methyl-1H-pyrazol-5-amine and its derivatives, the FT-IR spectrum would typically show characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the alkyl groups, C=C and C=N stretching of the pyrazole ring, and N-H bending vibrations. nih.govmdpi.com For example, the disappearance of the characteristic nitrile stretching vibration in the IR spectra of starting materials can confirm its involvement in a reaction to form a pyrazole derivative. nih.gov

Table 3: Typical FT-IR Absorption Bands for Substituted Pyrazole Amines

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3300-3500 |

| C-H Stretch (alkyl) | 2850-2960 |

| C=N, C=C Stretch (pyrazole ring) | 1500-1600 |

| N-H Bend (amine) | 1550-1650 |

Note: Wavenumbers are approximate and can be influenced by the molecular environment.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which allows for the determination of its elemental formula. mdpi.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, in the mass spectrum of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, a molecular ion with m/z 273 and a base peak at m/z 121, corresponding to the (4-methoxyphenyl)methylium ion, were consistent with its structure. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. The absorption of UV or visible light excites electrons from a ground state to a higher energy state. The groups of atoms responsible for this absorption are known as chromophores. youtube.com

In this compound, the chromophore is the 5-aminopyrazole ring system. This system contains π bonds and non-bonding electrons (on the nitrogen atoms), which can undergo π → π* and n → π* transitions. tandfonline.com The amino group (-NH₂) acts as an auxochrome, a substituent that, when attached to a chromophore, modifies the wavelength (λmax) and intensity of the absorption maximum. tandfonline.com Typically, an amino group causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity).

Studies on related pyrazole derivatives show characteristic absorption bands. The pyrazole ring itself is known to absorb in the far UV region. For example, gas-phase UV absorption spectra show that the pyrazole chromophore has a π → π* transition around 206 nm. In solution, this can shift. Experimental data for various pyrazole azo dyes containing a 3-methyl-1H-pyrazole chromophore show absorption in the 216–223 nm range. The presence of additional conjugating groups or auxochromes like the amino group is expected to shift this absorption to longer wavelengths, often into the 250-300 nm range.

| Transition Type | Involved Orbitals | Expected Wavelength Region | Notes |

|---|---|---|---|

| π → π | HOMO (π) to LUMO (π) | 200 - 300 nm | High-intensity absorption, characteristic of the conjugated pyrazole ring system. |

| n → π | Non-bonding (n) to LUMO (π) | > 270 nm | Lower intensity absorption, originating from the lone pair electrons on the nitrogen atoms. |

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a crystal structure for this compound is not available, analysis of its derivatives provides profound insights into the expected molecular conformation, tautomeric preferences, and intermolecular interactions that govern the crystal architecture.

Determination of Molecular Conformation and Tautomeric Preferences

A critical structural question for aminopyrazoles is the potential for tautomerism. These compounds can theoretically exist in either an amino form or an imino form. X-ray crystallography unambiguously identifies the dominant tautomer in the solid state. researchgate.net For numerous 3- and 5-aminopyrazole derivatives, the amino tautomer is found to be the preferred form in the crystal. researchgate.net This preference is often dictated by the formation of stable intermolecular hydrogen bonding networks.

The conformation of the molecule, including the planarity of the pyrazole ring and the orientation of its substituents, is also determined. In the crystal structure of a related derivative, 5-Chloro-1-phenyl-1H-pyrazol-4-amine, the pyrazole ring is essentially planar, while the phenyl ring at the N1 position is twisted with respect to it by an angle of 45.65°. For this compound, one would expect a planar pyrazole ring with the flexible butyl group adopting a low-energy, extended conformation within the crystal lattice.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding Networks, Supramolecular Assemblies)

The amine and pyrazole nitrogen atoms are excellent hydrogen bond donors and acceptors, respectively. These interactions are the dominant forces in the crystal packing of aminopyrazoles. In the solid state, these molecules often form extensive hydrogen-bonding networks that lead to well-defined supramolecular assemblies.

Crystallographic Data and Refinement Parameters

The result of a single-crystal X-ray diffraction experiment is a set of crystallographic data that describes the unit cell and the atomic arrangement within it. This data includes the crystal system, space group, unit cell dimensions, and parameters related to the quality of the structural refinement. The data for a representative aminopyrazole derivative, 5-Chloro-1-phenyl-1H-pyrazol-4-amine, is presented below to illustrate the typical parameters reported.

View Interactive Table: Crystallographic Data for 5-Chloro-1-phenyl-1H-pyrazol-4-amine

| Parameter | Value |

|---|---|

| Empirical formula | C₉H₈ClN₃ |

| Formula weight | 193.63 |

| Temperature (K) | 295 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 3.8926 (6) |

| b (Å) | 9.9679 (13) |

| c (Å) | 22.617 (2) |

| β (°) | 92.795 (11) |

| Volume (ų) | 876.52 (19) |

| Z | 4 |

| Calculated density (Mg/m³) | 1.467 |

| Radiation type | Mo Kα |

| Final R indices [I > 2σ(I)] | R1 = 0.038, wR2 = 0.096 |

| R indices (all data) | R1 = 0.054, wR2 = 0.104 |

Compound Name Directory

| Compound Name |

|---|

| This compound |

| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine |

| 5-Chloro-1-phenyl-1H-pyrazol-4-amine |

| 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}acetophenone |

Computational and Theoretical Investigations of 1 Butyl 4 Methyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic behavior of molecules.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. For organic molecules such as pyrazole (B372694) derivatives, DFT is employed to optimize the molecular geometry, predict vibrational frequencies (IR and Raman spectra), and calculate various electronic properties. For instance, in studies of related pyrazole compounds, DFT calculations have been successfully used to determine the most stable geometric configuration and to correlate theoretical predictions with experimental X-ray crystallography data. mdpi.com A study on 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline utilized the MN15L density functional with the def2-TZVP basis set to perform these calculations. mdpi.com Such studies provide a foundational understanding of the molecule's stability and preferred three-dimensional shape.

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In a computational analysis of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, a related pyrazole derivative, the HOMO-LUMO energy gap was calculated to understand its reactivity. nih.gov If such a study were performed on 1-Butyl-4-methyl-1H-pyrazol-5-amine, it would likely involve similar calculations to predict its electronic behavior.

Illustrative Data Table for Frontier Molecular Orbitals of a Related Pyrazole Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| Energy Gap (ΔE) | 4.7 |

| Note: This data is hypothetical and for illustrative purposes only, based on typical values for similar compounds. |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and transfer within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, providing insight into bonding, lone pairs, and delocalization of electron density. These interactions, known as hyperconjugation, stabilize the molecule. The stabilization energy (E(2)) associated with these interactions can be calculated to quantify their strength. For pyrazole derivatives, NBO analysis can reveal how the amine and alkyl substituents influence the electronic environment of the pyrazole ring.

Quantum chemical calculations are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound. For example, DFT methods can calculate the vibrational frequencies that correspond to peaks in an Infrared (IR) spectrum. A study on 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline demonstrated that calculated IR frequencies for N-H bond stretches and aromatic ring vibrations were consistent with experimental data. mdpi.com Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is often used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), aiding in the interpretation of experimental NMR spectra.

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques can be used to explore the dynamic behavior of molecules.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. The butyl group in this compound can rotate around its single bonds, leading to various conformers with different energies. Computational methods can be used to perform a systematic search for these conformers and to calculate their relative stabilities. This process generates a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. The lowest energy points on this surface correspond to the most stable conformers. This information is critical for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts.

Reaction Pathway Prediction and Transition State Elucidation

Theoretical studies are crucial for predicting the most likely pathways for a chemical reaction and for characterizing the high-energy transition states that connect reactants, intermediates, and products. For the synthesis of pyrazole rings, computational methods such as Density Functional Theory (DFT) are commonly employed to investigate reaction mechanisms. rsc.org

The synthesis of the pyrazole core typically involves the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent and a hydrazine (B178648) derivative. mdpi.com Theoretical investigations of these reactions focus on several key aspects:

Reaction Mechanism: Computational models can map out possible reaction routes. For instance, in the reaction of ethoxymethylenemalononitrile (B14416) with hydrazine hydrate (B1144303) to form a pyrazole ring, two primary mechanisms were considered: one initiated by a nucleophilic attack on a double bond and another by an attack on a cyanide group. rsc.org DFT calculations showed that the nucleophilic attack on the cyanide group was the more probable pathway in both gas and solvent phases. rsc.org

Tautomerism and Stability: For substituted pyrazoles, annular tautomerism is a key feature, where a proton can migrate between the two nitrogen atoms of the ring. nih.gov Theoretical calculations can predict the relative stability of different tautomers and the energy barrier for their interconversion. nih.gov Studies on 4-substituted pyrazoles have used high-level methods to calculate the activation energy for this intramolecular proton migration. nih.gov The electronic properties of substituents on the pyrazole ring are known to influence the stability of the resulting tautomers. nih.gov

While these general principles apply to the synthesis of pyrazoles, specific theoretical studies elucidating the reaction pathway for the formation of this compound were not found in the surveyed literature. Such a study would likely investigate the condensation of a butyl-hydrazine with a suitable precursor containing the 4-methyl and eventual 5-amino functionalities.

In Silico Studies of Molecular Interactions

In silico methods, particularly molecular docking and binding affinity assessment, are vital in drug discovery and materials science for predicting how a molecule might interact with a biological target or another chemical species.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), which is typically a protein or other macromolecule. nih.gov This method is widely used to generate hypotheses about the binding mode of potential drugs and to understand the structural basis of their activity. For pyrazole derivatives, docking studies have been conducted against a wide array of biological targets to explore their therapeutic potential. nih.govnih.gov

For example, various pyrazole derivatives have been docked into the active sites of enzymes like carbonic anhydrases (hCA I and hCA II), protein kinases (such as VEGFR-2, Aurora A, and CDK2), and cyclooxygenase (COX-II) to predict their inhibitory potential. nih.govnih.govijper.org These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the pyrazole ligand and amino acid residues in the receptor's binding pocket. nih.govnih.gov In a study on pyrazole-carboxamides as carbonic anhydrase inhibitors, docking revealed that the sulfonamide group of the ligands interacted with the crucial Zn+2 ion in the active site, similar to the standard inhibitor acetazolamide. nih.gov

Although no specific molecular docking studies for this compound are reported in the reviewed literature, the methodology remains highly relevant. A hypothetical docking study of this compound would involve placing it into the binding site of a selected protein target to predict its binding orientation and key molecular interactions, providing a basis for further experimental validation.

Table 1: Examples of Molecular Docking Studies on Pyrazole Derivatives

| Pyrazole Derivative Class | Protein Target(s) | Key Findings from Docking |

| Pyrazole-carboxamides | Carbonic Anhydrase I & II (hCA I & II) | Ligands interacted with the active site Zn+2 ion; interactions with apolar residues like Phe131 and Val135 were noted. nih.gov |

| 1H-Pyrazole derivatives | VEGFR-2, Aurora A, CDK2 | Ligands docked within the binding pocket, forming hydrogen bonds; identified as potential inhibitors of these protein kinases. nih.gov |

| Pyrazole derivatives | Cyclooxygenase-II (COX-II) | Compounds showed strong binding affinities, with interactions including conventional hydrogen bonds, van der Waals forces, and Π-alkyl interactions. ijper.org |

| Pyrazoline derivatives | Bacterial Protein (PDB ID: 7KO9) | Derivatives demonstrated superior binding affinity scores compared to the standard drug ciprofloxacin. ijfmr.com |

| Pyrazoline derivatives | Anti-inflammatory Receptor (PDB ID: 4CYG) | Novel derivatives exhibited better binding affinity scores than the standard drug indomethacin. ijfmr.com |

Following molecular docking, the strength of the interaction between the ligand and the receptor is often quantified by calculating the binding affinity or binding free energy. A lower binding energy value typically indicates a more stable and potent interaction. nih.gov Various computational methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), are used to predict these affinities. nih.gov

Studies on pyrazole derivatives frequently report binding affinity scores, usually in units of kcal/mol. For instance, in a study of pyrazole derivatives as potential kinase inhibitors, the most active compound exhibited a binding energy of -7.14 kcal/mol with RET kinase. nih.gov Further analysis using MM/PBSA predicted a binding free energy of -233.399 kJ/mol, highlighting the significant contributions of van der Waals and nonpolar salvation energies to the binding. nih.gov In another study, virtually designed pyrazole derivatives showed binding affinities for COX-II ranging from -6.7 to -10.7 kcal/mol, with the most potent compounds having the lowest energy scores. ijper.org

The assessment of binding affinity is a critical step in prioritizing compounds for synthesis and biological testing. While no specific binding affinity data exists for this compound in the searched literature, this type of computational assessment would be essential to evaluate its potential as a ligand for any given biological target.

Table 2: Examples of Calculated Binding Affinities for Pyrazole Derivatives

| Pyrazole Derivative / Compound | Protein Target | Predicted Binding Affinity (kcal/mol) | Computational Method/Tool |

| Compound 25 (a pyrazole derivative) | RET Kinase | -7.14 | Molecular Docking |

| Compound M36 (a pyrazole derivative) | C-RAF Protein | -9.7 | Molecular Docking |

| Compound D305 (a pyrazole derivative) | Cyclooxygenase-II (COX-II) | -10.7 | AutoDock Vina |

| Compound 2b (a 1H-pyrazole derivative) | CDK2 (2VTO) | -10.35 | AutoDock 4.2 |

| Compound MKP-4 (a pyrazoline derivative) | Melanoma Receptor (PDB ID: 6R7T) | -9.1 | In Silico Screening |

Reaction Mechanisms and Reactivity Profile of 1 Butyl 4 Methyl 1h Pyrazol 5 Amine

Fundamental Principles Governing Pyrazol-5-amine Reactivity

The pyrazole (B372694) ring is an electron-rich five-membered heterocycle containing two adjacent nitrogen atoms. One nitrogen atom is pyrrole-like (N1, bearing the butyl group in this case) and the other is pyridine-like (N2). mdpi.com The lone pair of the pyrrole-like nitrogen participates in the aromatic sextet, while the pyridine-like nitrogen's lone pair lies in the plane of the ring, rendering it basic and available for electrophilic attack. mdpi.compharmaguideline.com

The exocyclic amino group at the C5 position significantly influences the ring's electronics through resonance, increasing the electron density of the heterocyclic system. This amino group is a primary nucleophilic site, readily participating in reactions such as acylation, condensation, and alkylation. scirp.org The presence of the butyl group at N1 and the methyl group at C4 provides steric bulk that can influence the regioselectivity and rate of reactions. The amphoteric nature of the pyrazole ring means its reactivity can be modulated by the pH of the reaction medium; in acidic conditions, the pyridine-like nitrogen can be protonated, while strong bases can deprotonate the N-H of an unsubstituted pyrazole. mdpi.com

Mechanistic Elucidation of Synthetic Transformations

The versatile structure of 1-Butyl-4-methyl-1H-pyrazol-5-amine allows it to undergo a wide array of chemical transformations. The mechanisms of these reactions are crucial for understanding product formation and optimizing synthetic protocols.

N-functionalization can occur at the exocyclic amino group or, in the case of N-unsubstituted pyrazoles, at the ring nitrogens. nih.gov For this compound, the primary site for N-functionalization is the C5-amino group.

A key example is sulfonamidation, which is used to synthesize compounds with a range of biological activities. nih.gov The synthesis of pyrazole sulfonamides typically involves the reaction of a pyrazole amine with a sulfonyl chloride. The mechanism proceeds via nucleophilic attack of the C5-amino group on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation by a base (like Hunig's base or triethylamine) to yield the stable sulfonamide product. nih.gov

General Mechanism for Sulfonamidation:

Nucleophilic Attack: The lone pair of the C5-amino group attacks the sulfur atom of the sulfonyl chloride (R-SO₂Cl).

Intermediate Formation: A transient, positively charged intermediate is formed.

Elimination: The chloride ion leaves, forming a protonated sulfonamide.

Deprotonation: A base removes the proton from the nitrogen, yielding the final N-functionalized pyrazole sulfonamide.

The C5-amino group readily undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones. mdpi.com The reaction with an aldehyde, for instance, proceeds through the formation of an aldimine (a type of Schiff base), which can be isolated or reduced in situ.

This process forms the basis of reductive amination, a powerful method for forming new C-N bonds. ineosopen.orgmasterorganicchemistry.com The reaction is typically carried out in a one-pot procedure where the pyrazol-5-amine and an aldehyde are mixed in the presence of a mild reducing agent that is selective for the iminium ion over the starting aldehyde. masterorganicchemistry.comresearchgate.net Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose under slightly acidic conditions (pH ~4-5), which are necessary to catalyze imine formation. masterorganicchemistry.comyoutube.com

Mechanism of Reductive Amination:

Nucleophilic Attack: The C5-amino group attacks the carbonyl carbon of the aldehyde.

Carbinolamine Formation: A neutral carbinolamine intermediate is formed after proton transfer.

Dehydration: Under mild acid catalysis, the hydroxyl group of the carbinolamine is protonated and eliminated as a water molecule.

Aldimine/Iminium Ion Formation: This dehydration step results in the formation of a C=N double bond, yielding an aldimine, which exists in equilibrium with its protonated form, the iminium ion. chemistrysteps.com

Reduction: The iminium ion is then reduced by a hydride source (e.g., from NaBH₃CN), which attacks the electrophilic carbon of the C=N bond to give the final secondary amine product. masterorganicchemistry.comchemistrysteps.com

An efficient one-pot, two-step synthesis of a substituted N-pyrazolyl amine has been reported via a solvent-free condensation followed by reduction, highlighting the formation of an in-situ aldimine intermediate. researchgate.net

Radical-mediated reactions offer powerful tools for C-C and C-N bond formation. Pyrazol-5-amines are excellent substrates for oxidative dehydrogenative coupling reactions, which involve the activation and coupling of C-H and N-H bonds. nih.govacs.orgacs.org These reactions can be used to synthesize dimeric structures like azopyrroles or pyrazole-fused pyrazines. nih.govmdpi.com

A common strategy involves using a copper catalyst and an oxidant, such as tert-butyl peroxybenzoate (TBPB) or tert-butyl hydroperoxide (TBHP). acs.orgmdpi.com Mechanistic studies, including the inhibition of the reaction by radical scavengers like TEMPO, strongly suggest the involvement of radical intermediates. mdpi.com

Plausible Mechanism for Copper-Catalyzed Oxidative Dimerization:

Radical Generation: The oxidant initiates the process, potentially forming a pyrazolylaminyl radical through single-electron transfer (SET) from the C5-amino group, often facilitated by a copper catalyst.

Dimerization: Two of these radical species can then couple. Depending on the reaction conditions and the specific radical formed (e.g., N-centered vs. C-centered), this can lead to N-N, C-C, or C-N bond formation.

Rearomatization/Oxidation: The resulting dimeric intermediate undergoes subsequent oxidation and/or tautomerization to form the final, stable aromatic product, such as a dipyrazole-fused pyrazine (B50134) or pyridazine. mdpi.com

For example, the selective synthesis of iodo-substituted azopyrroles has been achieved through an oxidative dehydrogenative coupling of pyrazol-5-amines using iodine and TBHP. nih.govacs.org This reaction simultaneously installs C–I and N–N bonds. acs.orgnih.gov

Stereochemical and Regiochemical Control in Reactions

Controlling the stereochemistry and regiochemistry is paramount in the synthesis of complex molecules derived from pyrazoles.

Regioselectivity: In reactions involving unsymmetrical pyrazoles, the formation of more than one regioisomer is possible. For instance, the classic Knorr synthesis of pyrazoles from unsymmetrical 1,3-diketones can yield a mixture of products. rsc.orgchemicalbook.com The regiochemical outcome is influenced by factors such as the electronic nature of substituents, steric hindrance, and reaction conditions like pH and solvent. beilstein-journals.orgnih.gov The use of fluorinated alcohols as solvents has been shown to dramatically improve regioselectivity in the formation of N-methylpyrazoles from 1,3-diketones and methylhydrazine. acs.org In the case of this compound, functionalization typically occurs selectively at the exocyclic amino group due to its high nucleophilicity compared to the substituted ring positions.

Stereoselectivity: While the core pyrazole ring is planar and achiral, stereocenters can be introduced in its substituents or during subsequent reactions. For example, in the Michael addition of pyrazoles to conjugated alkynes, the stereochemistry of the resulting N-vinylated pyrazole ((E)- or (Z)-isomer) can be controlled. nih.gov The use of a silver carbonate catalyst was found to switch the selectivity from the thermodynamically stable (E)-isomer to the (Z)-isomer, likely through a mechanism involving coordination of the silver ion. nih.gov The decomposition of pyrazolines, the partially reduced form of pyrazoles, also exhibits specific stereochemical outcomes. acs.org

Kinetics and Thermodynamics of Reactions Involving this compound

Detailed kinetic and thermodynamic data for reactions involving the specific compound this compound are not widely available in public literature. However, studies on related pyrazole systems provide significant insight into the factors governing their reaction rates and equilibria.

Kinetics: Reaction kinetics for pyrazole synthesis and functionalization have been investigated to understand mechanistic pathways and rate-determining steps. For example, kinetic studies of the Knorr pyrazole synthesis using transient flow methods have revealed complex reaction pathways, including autocatalysis, that were not apparent from simple product distribution analysis. rsc.org In some pyrazole syntheses, the dehydration of an intermediate is the rate-determining step. rsc.org Studies on the synthesis of pyrazoline compounds from chalcones found the reactions to follow first-order kinetics. researchgate.netresearchgate.net The iodination of pyrazole has also been the subject of kinetic analysis to compare its reactivity to other heterocycles like imidazole. acs.org

Thermodynamics: The relative stability of reactants, intermediates, and products determines the thermodynamic favorability of a reaction. In some synthetic routes, a competition between kinetically and thermodynamically controlled pathways is observed. For instance, the reaction of a specific heteropropargyl precursor can be directed toward a 3,5-disubstituted pyrazole (the kinetic product) or a 2,5-disubstituted furan (B31954) (the thermodynamic product) by carefully controlling reaction conditions like solvent and catalyst loading. nih.gov Quantum-chemical calculations are often employed to estimate the Gibbs free energies of activation (ΔG‡) and reaction (ΔG) to predict the favorability of different pathways, such as the tautomerization of pyrazole isomers. nih.gov Thermodynamic parameters, including activation energies and Arrhenius parameters, have been determined for the synthesis of certain pyrazoline derivatives. researchgate.net

The table below presents kinetic data from a study on the synthesis of pyrazoline derivatives, illustrating the type of information gathered in such analyses.

| Compound | Temperature (K) | Rate Constant k x 10-3 (min-1) | Activation Energy Ea (kJ/mol) | Enthalpy of Activation ΔH‡ (kJ/mol) | Entropy of Activation ΔS‡ (J/mol·K) | Gibbs Free Energy of Activation ΔG‡ (kJ/mol) |

|---|---|---|---|---|---|---|

| Compound A | 303 | 1.15 | 55.03 | 52.51 | -161.94 | 101.62 |

| 313 | 2.30 | 103.24 | ||||

| 323 | 4.14 | 104.86 | ||||

| 333 | 7.36 | 106.48 | ||||

| Compound B | 303 | 1.38 | 53.08 | 50.56 | -167.92 | 101.55 |

| 313 | 2.53 | 103.23 | ||||

| 323 | 4.83 | 104.91 | ||||

| 333 | 8.28 | 106.59 |

Isolation and Characterization of Reaction Intermediates

The isolation and characterization of reaction intermediates are crucial for elucidating reaction mechanisms, optimizing reaction conditions, and controlling product selectivity. While specific studies detailing the isolation of intermediates in the synthesis of this compound are not extensively documented in publicly available literature, the general principles can be understood from studies on analogous 5-aminopyrazole syntheses.

The most common and versatile method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with a substituted hydrazine (B178648). beilstein-journals.org In the case of this compound, this would involve the reaction of 3-cyano-2-pentanone with butylhydrazine (B1329735). The reaction is believed to proceed through a hydrazone intermediate, which then undergoes intramolecular cyclization. beilstein-journals.org

Typically, these hydrazone intermediates are transient and not isolated. beilstein-journals.org However, in some instances, their formation and subsequent cyclization have been monitored, and in certain cases, they have been successfully isolated and characterized. For example, the isolation of hydrazone intermediates has been reported in the reaction of 2-nitro/2,4-dinitrophenylhydrazines with aryl-α-cyanoacetaldehydes. beilstein-journals.org Similarly, the condensation of cyanoacetaldehyde with hydrazines has also allowed for the isolation of the corresponding hydrazone, which could then be cyclized to the 5-aminopyrazole under basic conditions. beilstein-journals.org

In more complex scenarios, such as multicomponent reactions or rearrangements leading to aminopyrazoles, advanced analytical techniques have been employed to identify and characterize transient species. For instance, the use of tube and flow NMR has enabled the characterization of multiple intermediates in the transformation of isothiazoles to 3(5)-aminopyrazoles. chim.it

Characterization of a Related Hydrazone Intermediate

While data for the specific intermediate leading to this compound is unavailable, the following table provides an illustrative example of the characterization data for a related isolated hydrazone intermediate, (E)-3-(tert-butyl)-N-(4-methoxybenzylidene)-1-methyl-1H-pyrazol-5-amine, which is an intermediate in the synthesis of a different N-heterocyclic amine. acs.org

| Property | Data |

| Molecular Formula | C16H21N3O |

| Appearance | White solid |

| Melting Point | 125-127 °C |

| 1H NMR (CDCl3, δ, ppm) | 8.50 (s, 1H, N=CH), 7.82 (d, J=8.8 Hz, 2H, Ar-H), 6.98 (d, J=8.8 Hz, 2H, Ar-H), 5.95 (s, 1H, pyrazole-H), 3.87 (s, 3H, OCH3), 3.75 (s, 3H, N-CH3), 1.35 (s, 9H, C(CH3)3) |

| 13C NMR (CDCl3, δ, ppm) | 163.2, 162.0, 158.3, 148.2, 129.8, 128.9, 114.3, 98.6, 55.4, 34.2, 31.9, 30.6 |

| FTIR-ATR (cm-1) | 3099, 3003 (C-H), 2962 (C-H), 1641 (C=N), 1603, 1576, 1510 (C=C) |

| EIMS (m/z) | 271 [M]+ |

This data is for a related compound and serves as an example of the types of characterization performed on isolated pyrazole reaction intermediates. acs.org

Trapping of Intermediates

In cases where intermediates are too unstable to be isolated, trapping experiments can provide evidence for their existence. This involves introducing a reagent that will selectively react with the intermediate to form a stable, characterizable product. For example, in the synthesis of N-trifluoromethyl pyrazoles, the transiently generated trifluoromethylhydrazine is trapped in situ by various carbonyl compounds to yield the final pyrazole products. acs.org The formation of des-CF3 side products under certain conditions further supported the instability of the trifluoromethylhydrazine intermediate. acs.org

Applications in Chemical Research and Advanced Synthetic Methodologies

1-Butyl-4-methyl-1H-pyrazol-5-amine as a Versatile Synthetic Building Block for Complex Organic Molecules

The 5-aminopyrazole scaffold, the core of this compound, is a privileged structure in organic synthesis, serving as a versatile precursor for a diverse array of heterocyclic compounds. researchgate.net The presence of multiple nucleophilic centers within the 5-aminopyrazole moiety allows for a variety of chemical transformations, making it a key building block for constructing more complex molecular architectures, including fused heterocyclic systems. researchgate.netresearchgate.net This synthetic versatility is crucial for generating libraries of functional molecules for various applications. researchgate.net

Researchers have successfully employed 5-aminopyrazole derivatives in multicomponent reactions (MCRs), which are highly efficient chemical processes that combine three or more reactants in a single operation to form a complex product. researchgate.net This approach is noted for its atom economy and step-efficiency, making it a greener alternative to traditional multi-step syntheses. researchgate.net For instance, derivatives of 5-aminopyrazoles are used in the synthesis of pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry. mdpi.com

Furthermore, the amino group at the 5-position can undergo various reactions, such as oxidative dehydrogenative couplings, to form novel structures like azopyrroles. nih.gov These reactions can create new C-I and N-N bonds, expanding the range of accessible compounds. nih.gov The resulting molecules can be further functionalized, for example, through Sonogashira cross-coupling reactions, to produce new azo compounds. nih.gov The reactivity of the pyrazole (B372694) ring and its substituents allows for the construction of intricate scaffolds, such as pyrazolo–pyrrolo–pyrazine (B50134) systems, through domino cyclization reactions following an initial ring-opening of the pyrazole. researchgate.net

The synthetic utility is summarized in the table below, highlighting the types of reactions and the resulting molecular structures derived from the 5-aminopyrazole core.

| Reaction Type | Reactants | Resulting Structure | Significance | Reference |

| Cyclo-condensation | 5-Amino-1H-pyrazoles, 2-(arylidene)malononitriles | Pyrazolo[1,5-a]pyrimidines | Synthesis of biologically active fused heterocycles. | mdpi.com |

| Oxidative Coupling | Pyrazol-5-amines, Terminal Alkynes | Iodo-substituted azopyrroles | Formation of novel azo compounds through C-I and N-N bond formation. | nih.gov |

| Domino Cyclization | 1H-Pyrazol-5-amines, 1H-pyrrole-2-carbaldehydes | Pyrazolo–pyrrolo–pyrazine scaffolds | Construction of complex, polycyclic heterocyclic systems. | researchgate.net |

| [5 + 1] Annulation | Phenyl-1H-pyrazol-5-amine, Alkynoates | Pyrazolo[1,5-a]quinazolines | Divergent synthesis of fused quinazoline (B50416) frameworks via C-H activation. | rsc.org |

Role in Coordination Chemistry and Metal Complexation

Pyrazole derivatives are widely recognized for their utility as ligands in coordination chemistry due to the presence of nitrogen atoms that can effectively chelate metal ions. rsc.org The this compound molecule, and closely related structures, can act as ligands, coordinating with various metal ions to form stable complexes. These complexes are of interest not only for their structural diversity but also for their potential applications in catalysis and materials science.

The ability of the pyrazole ring to bind to metals like copper, silver, and gold has been studied, leading to the formation of metallacycles and coordination polymers. nih.gov For example, tris(pyrazolyl)methane (Tpm) ligands, which are structurally related to pyrazole derivatives, are known to form stable complexes with a wide range of transition metals. mdpi.com The resulting metal complexes have been investigated for applications in catalysis and biomedical chemistry. mdpi.com The specific substituents on the pyrazole ring, such as the butyl and methyl groups in this compound, can influence the steric and electronic properties of the resulting metal complexes, thereby tuning their reactivity and stability.

Catalytic Applications of Pyrazol-5-amine Derivatives

The metal complexes formed from pyrazol-5-amine derivatives can exhibit significant catalytic activity. These pyrazole-based catalysts have been employed in a variety of organic transformations. For instance, copper(II) complexes of silica (B1680970) gel-bound enaminones, derived from pyrazoles, have been used as heterogeneous catalysts in [3+2] cycloaddition reactions for the synthesis of pyrazolo[1,2-a]pyrazoles. nih.gov

The development of nanocatalysts incorporating pyrazole-related structures is an emerging area. A poly(aniline-co-melamine)@MnFe2O4 nanocatalyst has been utilized for the efficient synthesis of various pyrazole derivatives, including 4,4′-(arylmethylene)bis(1H-pyrazole-5-ol)s and 1,4-dihydropyrano[2,3-c]pyrazoles. frontiersin.org The high surface area and unique surface structures of such nanocatalysts provide more active sites, leading to enhanced catalytic efficacy and product selectivity. frontiersin.org Copper-catalyzed oxidative coupling reactions of pyrazol-5-amines also highlight the role of these compounds in facilitating chemical transformations. nih.gov

Chemosensing Applications for Ionic Species Detection

Pyrazole derivatives have emerged as a promising class of compounds for the development of chemosensors for detecting various ionic species. nih.gov Their synthetic versatility and favorable photophysical properties make them suitable scaffolds for creating sensors that can detect ions through colorimetric or fluorescent changes. nih.gov

The pyrazole structure can be incorporated into larger molecular systems designed to selectively bind with specific cations or anions. Research has shown that pyrazole-based probes can detect a range of metal ions, including Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺, Fe³⁺, and Ag⁺, with low limits of detection. nih.gov For example, a pyrazole derivative has been shown to reversibly bind Cu²⁺ ions and can also detect cyanide (CN⁻) ions. nih.gov The pyrazole nitrogen atoms often play a crucial role in the coordination of the metal ion, which induces a conformational change in the probe molecule, leading to a detectable optical signal. nih.gov

Furthermore, pyrazole derivatives have been engineered to detect anions like fluoride (B91410) (F⁻) by taking advantage of the ability of fluoride to form strong hydrogen bonds with N-H or O-H groups present on the sensor molecule. nih.gov A pyrazine-fused diazatripyrrin, a complex heterocyclic system derived from pyrazole-related precursors, has demonstrated strong solvatochromism and acts as a colorimetric sensor for hard anions such as fluoride, hydroxide, and cyanide. acs.org

| Ion Detected | Detection Method | Key Structural Feature | Limit of Detection (LOD) | Reference |

| Cu²⁺ | Fluorescence | Pyrazole ring | 0.026 µM | nih.gov |

| Co²⁺ | Fluorescence | Pyrazole ring | 0.124 µM | nih.gov |

| Ni²⁺ | Fluorescence | Pyrazole ring | 0.157 µM | nih.gov |

| Hg²⁺ | Fluorescence | Pyrazole ring | 9.2 nM | nih.gov |